molecular formula C11H15N5OS B10930550 4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B10930550
M. Wt: 265.34 g/mol
InChI Key: RZOQMVHARAGSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE typically involves the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with a thiourea derivative in the presence of a dehydrating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .

Scientific Research Applications

4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is unique due to its combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H15N5OS

Molecular Weight

265.34 g/mol

IUPAC Name

4-(1,5-dimethylpyrazol-4-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C11H15N5OS/c1-5-8(10(12)17)9(15-11(18)14-5)7-4-13-16(3)6(7)2/h4,9H,1-3H3,(H2,12,17)(H2,14,15,18)

InChI Key

RZOQMVHARAGSAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(N(N=C2)C)C)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.